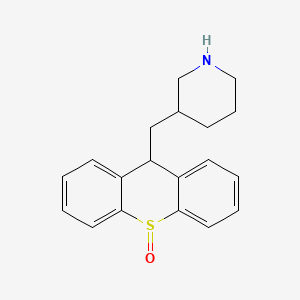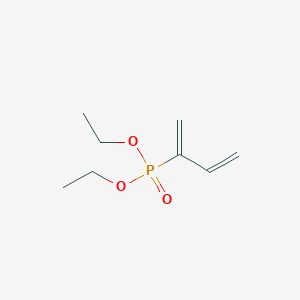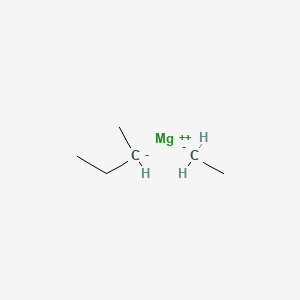
magnesium;butane;ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;butane;ethane is an organometallic compound that combines magnesium with butane and ethane. Organometallic compounds are characterized by the presence of a metal-carbon bond, which imparts unique reactivity and properties to the compound. These compounds are widely used in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;butane;ethane can be synthesized through the reaction of magnesium with butane and ethane in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of Alkyl Halides: Ethane reacts with hydrogen bromide to form bromoethane.
Formation of Grignard Reagent: Bromoethane is then reacted with magnesium in dry ether to form ethyl magnesium bromide.
Reaction with Butane: The Grignard reagent (ethyl magnesium bromide) is reacted with butane to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;butane;ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can undergo substitution reactions with halides to form new organometallic compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides (e.g., bromoethane) in the presence of magnesium
Major Products Formed
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons (e.g., ethane, butane).
Substitution: New organometallic compounds (e.g., ethyl magnesium bromide).
Wissenschaftliche Forschungsanwendungen
Magnesium;butane;ethane has several scientific research applications:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Materials Science: Used in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and nanomaterials.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Wirkmechanismus
The mechanism of action of magnesium;butane;ethane involves the formation of a metal-carbon bond, which imparts nucleophilic character to the carbon atoms. This nucleophilic character allows the compound to react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methane: CH4
Ethane: C2H6
Propane: C3H8
Butane: C4H10
Pentane: C5H12
Uniqueness
Magnesium;butane;ethane is unique due to the presence of the magnesium-carbon bond, which imparts distinct reactivity and properties compared to simple hydrocarbons. The compound’s ability to act as a nucleophile and form new carbon-carbon bonds makes it valuable in organic synthesis and catalysis .
Eigenschaften
CAS-Nummer |
72388-19-3 |
|---|---|
Molekularformel |
C6H14Mg |
Molekulargewicht |
110.48 g/mol |
IUPAC-Name |
magnesium;butane;ethane |
InChI |
InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h3H,4H2,1-2H3;1H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
NIQLZPBOKXTXQO-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].CC[CH-]C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


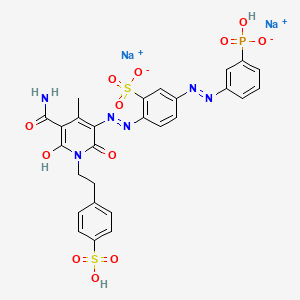
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
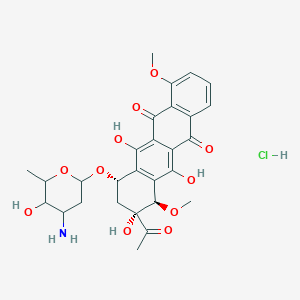


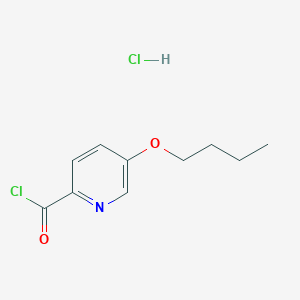
![(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14462552.png)
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)

![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)

